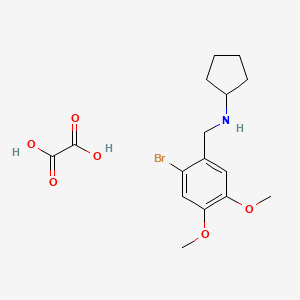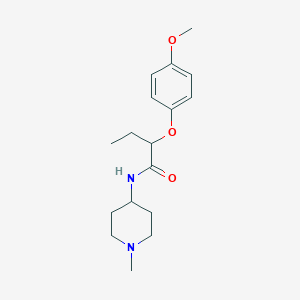
2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as MPWB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPWB is a synthetic compound that belongs to the class of piperidine derivatives. It has been found to have various biochemical and physiological effects, making it a promising compound for research purposes.
作用機序
The mechanism of action of 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and receptors in the body. 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is believed to contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which is believed to contribute to its neuroprotective effects. 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been found to have analgesic activity, making it a potential candidate for the treatment of pain.
実験室実験の利点と制限
2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been found to have low toxicity, making it safe for use in lab experiments. However, there are also limitations to the use of 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects. Additionally, the optimal dosage and administration of 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide have not been established.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. Further studies are needed to fully understand its mechanism of action and its effects on different diseases. Additionally, the development of analogs of 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide may lead to the discovery of more potent and selective compounds for use in research and drug development. The potential of 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide as a drug candidate for the treatment of cancer and neurological disorders should also be further explored.
合成法
The synthesis of 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves several steps. The first step involves the reaction of 4-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-methoxyphenoxy)ethylamine. The second step involves the reaction of 2-(4-methoxyphenoxy)ethylamine with 1-methyl-4-piperidone to form 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. The synthesis of 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been optimized for high yield and purity.
科学的研究の応用
2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been used in various scientific research applications. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-16(22-15-7-5-14(21-3)6-8-15)17(20)18-13-9-11-19(2)12-10-13/h5-8,13,16H,4,9-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKBOBOXKRFRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

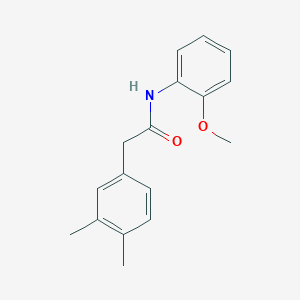
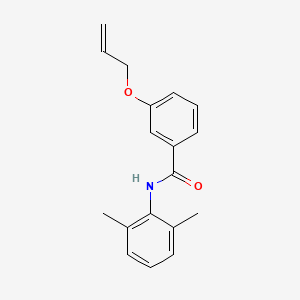
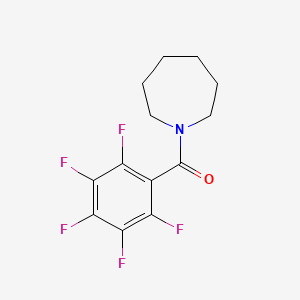
![4,4'-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)imino]di(2-butanone) hydrochloride](/img/structure/B5019921.png)

![N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5019931.png)
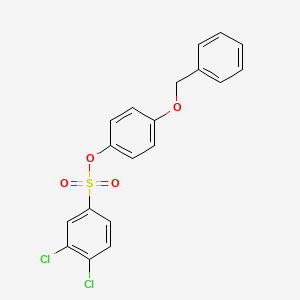
![N-ethyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5019951.png)
![1-(2-methoxybenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5019957.png)
![2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-furamide](/img/structure/B5019959.png)
![ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5019967.png)
![N-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5019976.png)

